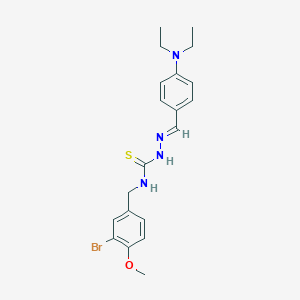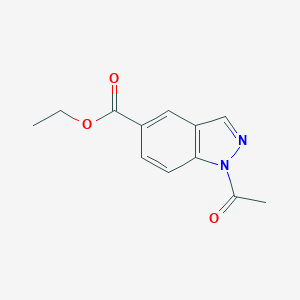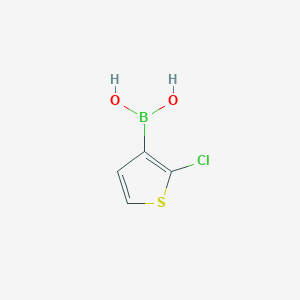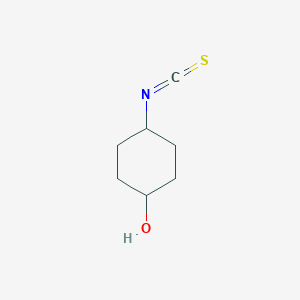
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- is not well understood. However, it has been suggested that the compound may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and physiological effects:
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the growth of fungi. However, further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- for lab experiments include its potential as an anticancer and antifungal agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- could focus on its potential applications in drug development, including the development of new anticancer and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-diethylaminobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.
Propiedades
| 186453-66-7 | |
Fórmula molecular |
C20H25BrN4OS |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H25BrN4OS/c1-4-25(5-2)17-9-6-15(7-10-17)14-23-24-20(27)22-13-16-8-11-19(26-3)18(21)12-16/h6-12,14H,4-5,13H2,1-3H3,(H2,22,24,27)/b23-14+ |
Clave InChI |
RKQGPWGFZLGTAL-OEAKJJBVSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
Sinónimos |
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(di ethylamino)phenyl)methylene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
